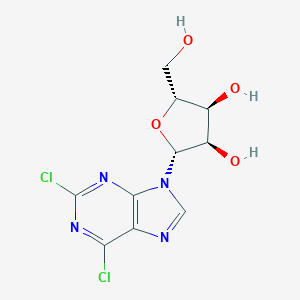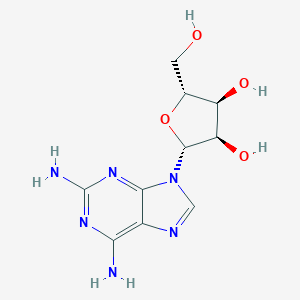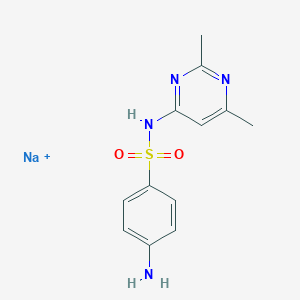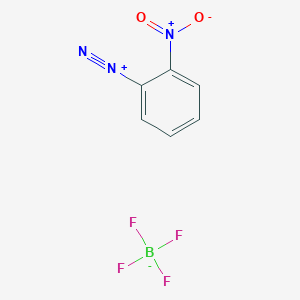
抗霉素 A2
描述
Antimycin A2 is a naturally-occurring antibiotic and antifungal compound that is produced by a variety of bacteria and fungi. It is an important member of the antimycin family of compounds, which are widely used in medicine, agriculture, and biotechnology. Antimycin A2 has a wide range of applications due to its broad spectrum of activity against a variety of organisms, including bacteria, fungi, and protozoa. It has also been used to treat a variety of diseases, including cancer, malaria, and fungal infections.
科学研究应用
次级代谢产物的生物合成
抗霉素 A2 在链霉菌的次级代谢产物的生物合成中起着至关重要的作用 . 一项新的工程策略已被开发出来,通过分析与生物合成基因簇共同进化的基因来提高这些代谢产物的生物合成 . 这种策略在药物发现和工业生产中具有潜在应用 .
线粒体呼吸链表征
This compound 是一种广泛用于表征线粒体呼吸链的化学物质 . 它自 1963 年开始使用,当时发现铁氧还蛋白是该途径的电子供体 .
循环电子流研究
介导循环电子流的两个途径之一可以被this compound 抑制 . 该途径已被广泛研究,对于理解光合作用的能量学至关重要 .
药物发现
This compound 是发现新药的关键组成部分。 生产this compound 的土壤栖息的革兰氏阳性细菌链霉菌是小型分子药物市场的主要贡献者 . 源自链霉菌的药物,如红霉素、四环素和两性霉素,在医疗治疗中被广泛应用 .
工业生产
作用机制
Target of Action
Antimycin A2 primarily targets the electron transport chain in mitochondria, specifically the cytochrome complex III (cytochrome c reductase) . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
Antimycin A2 inhibits the electron transport from cytochrome b to cytochrome complex III . By binding to cytochrome c reductase, it inhibits the oxidation of ubiquinol, disrupts the Q-cycle of enzyme turnover, and halts cellular respiration . This disruption of the electron transport chain leads to a halt in the production of ATP, the primary energy currency of the cell .
Biochemical Pathways
The inhibition of the electron transport chain by Antimycin A2 affects the aerobic respiration pathway . This pathway is responsible for the production of ATP, and its inhibition can have significant downstream effects. For instance, one of the two pathways mediating cyclic electron flow can be inhibited by Antimycin A . This pathway is crucial for balancing the ATP/NADPH ratio by increasing the ATP supply .
Result of Action
The inhibition of the electron transport chain by Antimycin A2 leads to a halt in cellular respiration, which can result in cell death . It also generates reactive oxygen species (ROS) and induces glutathione depletion in cells . Furthermore, Antimycin A2 has been found to enhance the degradation of c-Myc protein through the activation of glycogen synthetic kinase 3 by ROS from damaged mitochondria .
安全和危害
未来方向
生化分析
Biochemical Properties
Antimycin A2, like other antimycins, plays a crucial role in biochemical reactions as a potent inhibitor of cellular respiration, specifically oxidative phosphorylation . It interacts with cytochrome c reductase, a key enzyme in the electron transport chain . By binding to the Qi site of this enzyme, Antimycin A2 inhibits the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle of enzyme turnover .
Cellular Effects
The effects of Antimycin A2 on cells are primarily related to its impact on cellular respiration. By inhibiting a key step in the electron transport chain, Antimycin A2 disrupts ATP production, which can have profound effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Antimycin A2 involves its interaction with cytochrome c reductase in the mitochondrial electron transport chain . By binding to the Qi site of this enzyme, Antimycin A2 prevents the reduction of ubiquinone to ubiquinol . This disrupts the Q-cycle of enzyme turnover, effectively inhibiting the process of oxidative phosphorylation and ATP production .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Antimycin A2 in laboratory settings are limited, it is known that the effects of antimycins can be observed over time in laboratory settings . For instance, the inhibition of electron transport in NADH-oxidizing particles derived from bacteria has been reported at concentrations between 0.01 and 0.1 µmoles per ml of Antimycin A .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Antimycin A2 in animal models are currently limited. It is known that antimycins, including Antimycin A2, are toxic and can have adverse effects at high doses .
Metabolic Pathways
Antimycin A2 is involved in the metabolic pathway of cellular respiration, specifically in the electron transport chain . It interacts with cytochrome c reductase, an enzyme that plays a crucial role in the reduction of ubiquinone to ubiquinol .
Transport and Distribution
It is known that Antimycin A2 exerts its effects within the mitochondria, suggesting that it is transported to this organelle .
Subcellular Localization
Antimycin A2 is localized within the mitochondria, where it interacts with cytochrome c reductase in the electron transport chain . This subcellular localization is crucial for its function as an inhibitor of oxidative phosphorylation .
属性
IUPAC Name |
[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDAGTPXPZARPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27220-57-1 | |
| Record name | Antimycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Antimycin A2 contribute to the understanding of Bcl-2's role in apoptosis?
A: Antimycin A2 serves as a valuable tool for studying the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. Research indicates that Antimycin A2 can bind to Bcl-2, potentially inhibiting its interaction with Bax [, ]. By using Antimycin A2 as a probe, scientists can investigate the intricacies of Bcl-2's function in preventing Bax-mediated apoptosis. For instance, fluorescence spectroscopy experiments demonstrated that the formation of a Bax-Bcl-2 complex prevented Antimycin A2 binding to Bcl-2 []. This finding suggests that the interaction site for Antimycin A2 on Bcl-2 may be crucial for its interaction with Bax.
Q2: What are the limitations of using Antimycin A2 in studying Bcl-2?
A: While Antimycin A2 provides insights into Bcl-2 interactions, it's crucial to acknowledge its limitations. Primarily, Antimycin A2 is known to inhibit mitochondrial electron transport, which independently induces apoptosis []. This characteristic makes it challenging to isolate and study the specific impact of Antimycin A2 on Bcl-2 function without triggering other cellular processes. Researchers must carefully control experimental conditions and consider alternative approaches to confirm observations made using Antimycin A2.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)





![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

